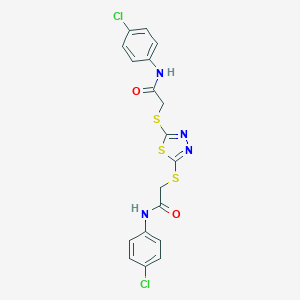

Cy-FBP/SBPase-IN-1

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C18H14Cl2N4O2S3 |

|---|---|

分子量 |

485.4g/mol |

IUPAC 名称 |

2-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26) |

InChI 键 |

CAADZXPPXDWQSZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

规范 SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Algicidal Action of Cy-FBP/SBPase-IN-1: A Deep Dive into its Mechanism

For Immediate Release

Wuhan, China - A novel thiadiazole-bridged thioacetamide compound, identified as Cy-FBP/SBPase-IN-1 (also referred to as compound S5), has been characterized as a potent and selective inhibitor of a key enzyme in cyanobacterial photosynthesis. This discovery, detailed in the Journal of Agricultural and Food Chemistry, presents a promising avenue for the development of new algaecides to combat harmful cyanobacterial blooms. The inhibitor targets the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), a crucial enzyme in the Calvin cycle, leading to a cascade of events that ultimately suppress cyanobacterial growth. This technical guide provides an in-depth analysis of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its algicidal effects by directly inhibiting the enzymatic activity of Cy-FBP/SBPase. This enzyme is a pivotal component of the Calvin cycle in cyanobacteria, responsible for the dephosphorylation of fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. By blocking this step, the inhibitor disrupts the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in carbon fixation. This disruption has a dual impact on the cyanobacterial cell:

-

Inhibition of the Calvin Cycle: The direct inhibition of Cy-FBP/SBPase leads to a bottleneck in the Calvin cycle, reducing the overall efficiency of carbon fixation. This starves the cell of essential building blocks for growth and proliferation.

-

Disruption of Photosynthetic Electron Transport: The impaired Calvin cycle leads to a downstream effect on the photosynthetic electron transport chain. The reduced demand for ATP and NADPH, the products of the light-dependent reactions, causes a backup in the electron flow. This results in a significant decrease in the quantum yield of photosystem II and a lower maximum electron transfer rate.

Metabolomic analyses have confirmed that treatment with this compound leads to a significant downregulation of metabolites involved in both the Calvin cycle and the tricarboxylic acid (TCA) cycle. Furthermore, gene transcription analysis has shown reduced expression of genes encoding key enzymes of the Calvin cycle and photosystems.[1][2][3]

A visual representation of this inhibitory mechanism is provided below:

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both enzymatic and in vivo assays. The key data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Organism | Reference |

| This compound (S5) | Cy-FBP/SBPase | Enzymatic Inhibition | 6.7 ± 0.7 | - | - | --INVALID-LINK-- |

| This compound (S5) | Cyanobacterial Growth | In vivo Inhibition | - | 7.7 ± 1.4 | Synechocystis sp. PCC6803 | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described by Zuo L, et al. in the Journal of Agricultural and Food Chemistry (2023).

Cy-FBP/SBPase Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Cy-FBP/SBPase.

-

Enzyme and Substrate Preparation:

-

Recombinant Cy-FBP/SBPase is expressed and purified.

-

A stock solution of the substrate, fructose-1,6-bisphosphate (FBP), is prepared in the assay buffer.

-

-

Assay Buffer:

-

A suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme is used. The buffer should contain MgCl2, a required cofactor for the enzyme.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the inhibitor are prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the purified Cy-FBP/SBPase enzyme, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the FBP substrate.

-

Incubate the reaction mixture at a controlled temperature for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In vivo Cyanobacterial Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the growth of whole cyanobacterial cells.

-

Cyanobacterial Culture:

-

Synechocystis sp. PCC6803 is cultured in a standard growth medium (e.g., BG-11) under controlled conditions of light and temperature.

-

-

Inhibitor Treatment:

-

The cyanobacterial culture is diluted to a specific cell density.

-

Aliquots of the culture are distributed into a 96-well plate.

-

This compound is added to the wells at various concentrations from a stock solution. A solvent control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plate is incubated under the same growth conditions for a period of several days.

-

-

Growth Measurement:

-

Cell growth is monitored daily by measuring the optical density (OD) at a specific wavelength (e.g., 730 nm) using a microplate reader.

-

-

Data Analysis:

-

The growth curves for each inhibitor concentration are plotted.

-

The EC50 value, the concentration of the inhibitor that causes a 50% reduction in growth compared to the control, is calculated from the dose-response curve at a specific time point (e.g., 72 or 96 hours).

-

Visualizing the Discovery and Validation Workflow

The discovery of this compound was facilitated by a computer-assisted drug screening approach, followed by experimental validation. The workflow is depicted below.

References

Unveiling the Enigmatic Target: A Technical Guide to Cyanobacterial Fructose-1,6-/Sedoheptulose-1,7-Bisphosphatase (Cy-FBP/SBPase)

A Note to the Reader: Initial investigations did not yield public domain information on a specific inhibitor designated "Cy-FBP/SBPase-IN-1." This technical guide, therefore, focuses on the discovery, synthesis, and characterization of the enzyme cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) , a pivotal enzyme in the Calvin-Benson-Bassham cycle and a potential therapeutic target. This document is intended for researchers, scientists, and professionals in drug development interested in the fundamental properties of this key metabolic enzyme.

Discovery and Significance

Cyanobacteria possess a unique dual-function enzyme, fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), which catalyzes two distinct steps in the regenerative phase of the Calvin-Benson-Bassham (CBB) cycle.[1][2][3] This bifunctionality contrasts with plants and algae, which typically have separate enzymes, fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase), to perform these roles.[2] Cy-FBP/SBPase is essential for carbon fixation in cyanobacteria, and disruption of its corresponding gene can be lethal.[3] Its vital role in cyanobacterial metabolism has led to its investigation as a potential target for the development of inhibitors to control harmful cyanobacterial blooms.[4][5]

Biochemical and Structural Properties

Cy-FBP/SBPase is a homotetrameric enzyme that catalyzes the dephosphorylation of both fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P).[1][4][5] The enzyme's activity can be allosterically inhibited by adenosine monophosphate (AMP).[4][5] Structural studies of Cy-FBP/SBPase from Synechocystis sp. PCC 6803 have revealed the binding modes of both its substrate (FBP) and its allosteric inhibitor (AMP).[4][5] These studies provide a foundation for the rational design of specific inhibitors.

Synthesis: Recombinant Production and Purification of Cy-FBP/SBPase

The synthesis of Cy-FBP/SBPase for research purposes is achieved through heterologous expression in organisms like Escherichia coli. The following protocol is a composite of methodologies described in the literature.[1][3]

Experimental Protocol: Recombinant Expression and Purification

-

Gene Cloning: The gene encoding FBP/SBPase is cloned into an expression vector, often with a polyhistidine tag (6xHis tag) to facilitate purification.[3]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., KRX cells).[3]

-

Cell Culture and Induction: The transformed E. coli are cultured in an appropriate medium. Protein expression is induced at the optimal cell density and temperature.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 100 mM Tris pH 8, 150 mM NaCl, 1 mM EDTA).[1] Cell disruption is achieved by sonication.[1]

-

Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged Cy-FBP/SBPase is loaded onto a nickel-affinity chromatography column (e.g., Strep-Tactin XT Superflow High-Capacity resin).[1][3]

-

Elution: After washing the column to remove non-specifically bound proteins, the recombinant Cy-FBP/SBPase is eluted. For Strep-Tactin systems, elution is performed with a buffer containing biotin (e.g., 100 mM Tris-HCl, pH 8, 150 mM NaCl, 1 mM EDTA, and 50 mM biotin).[1]

-

Tag Cleavage (Optional): The affinity tag can be removed by enzymatic cleavage (e.g., with thrombin) if required for downstream applications.[3]

-

Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

Role in the Calvin-Benson-Bassham Cycle

Cy-FBP/SBPase plays a crucial role in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO₂ acceptor in the CBB cycle. The following diagram illustrates the position of Cy-FBP/SBPase within this vital metabolic pathway.

Experimental Protocols for Enzyme Activity Assays

The activity of Cy-FBP/SBPase can be determined by measuring the rate of inorganic phosphate (Pi) release from its substrates, FBP or SBP.

Protocol 1: FBPase/SBPase Activity Assay

This assay measures the production of NAD⁺, which is coupled to the dephosphorylation of FBP or SBP.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris–HCl buffer (pH 8.0)

-

10 mM MgCl₂

-

20 mM KCl

-

20 mM DTT

-

0.1 mM ATP

-

0.15 mM NADH

-

1 mM phosphoenolpyruvate

-

2 U of pyruvate kinase

-

2 U of lactate dehydrogenase

-

0.5 U of 6-phosphofructokinase

-

0.1 mM SBP (or FBP)

-

Enzyme solution (purified Cy-FBP/SBPase)[6]

-

-

Initiation: Start the reaction by adding the enzyme solution to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Quantitative Data

The following table summarizes the impact of expressing cyanobacterial FBP/SBPase in soybean plants, demonstrating the enzyme's potential to enhance photosynthetic capacity.

| Plant Type | Condition | Carbon Assimilation Increase | Vc,max Increase | Jmax Increase | Seed Yield Change under Elevated CO₂ and Temperature |

| Wild-Type (WT) | Elevated CO₂ and Temperature | - | - | - | 11-22% Reduction |

| FBP/SBPase-expressing (FS) | Elevated CO₂ and Temperature | 4-14% | 5-8% | 4-8% | Maintained |

| Data adapted from a study on soybean plants grown under ambient and elevated CO₂ and temperature conditions.[7] |

Conclusion

While a specific inhibitor named "this compound" is not documented in the public domain, the enzyme Cy-FBP/SBPase itself represents a well-characterized and critical component of cyanobacterial metabolism. Its essential nature makes it a compelling target for the development of novel inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the function of Cy-FBP/SBPase and to pursue the discovery of its inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Chloroplast FBPase and SBPase are thioredoxin-linked enzymes with similar architecture but different evolutionary histories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the dual-function fructose-1,6/sedoheptulose-1,7-bisphosphatase from Thermosynechococcus elongatus bound with sedoheptulose-7-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. experts.illinois.edu [experts.illinois.edu]

Cyanobacterial FBP/SBPase: A Promising Target for Selective Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Harmful algal blooms (HABs), particularly those caused by cyanobacteria, pose a significant and growing threat to aquatic ecosystems and public health worldwide. These blooms can lead to oxygen depletion, fish kills, and the production of potent cyanotoxins. Consequently, there is an urgent need for the development of selective and effective methods to control cyanobacterial proliferation. A promising strategy lies in the targeted inhibition of essential metabolic pathways unique to or divergent in cyanobacteria.

One such target is the bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This enzyme plays a pivotal role in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in cyanobacteria, as well as in gluconeogenesis.[1] Its dual functionality and central role in carbon metabolism make it an attractive target for the development of selective inhibitors to control cyanobacterial growth. This technical guide provides a comprehensive overview of cyanobacterial FBP/SBPase as a molecular target, including its structure, function, and potential for inhibition. While a specific inhibitor designated "Cy-FBP/SBPase-IN-1" is not documented in publicly available scientific literature, this guide will explore the principles and methodologies for the discovery and characterization of novel selective inhibitors targeting this enzyme.

The Role of FBP/SBPase in Cyanobacterial Metabolism

Cyanobacterial FBP/SBPase is a key regulatory enzyme in the CBB cycle. It catalyzes the dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P). These irreversible reactions are crucial for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the cycle.

References

The Impact of Cy-FBP/SBPase-IN-1 on Photosynthetic Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cy-FBP/SBPase-IN-1, a novel inhibitor of the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase). This enzyme is a critical regulatory point in the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthesis. Inhibition of Cy-FBP/SBPase presents a potential strategy for controlling cyanobacterial blooms. This document details the mechanism of action of this compound, its quantified effects on photosynthetic efficiency, and the experimental protocols used to determine these effects.

Introduction

Cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) is a key enzyme in the carbon fixation pathway of cyanobacteria.[1][2] It catalyzes the dephosphorylation of both fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate, two essential steps in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in the Calvin-Benson Cycle. Due to its vital role, Cy-FBP/SBPase is a promising target for the development of novel inhibitors to control harmful cyanobacterial blooms.[1][2]

This compound (also referred to as compound S5) is a recently identified thiadiazole-bridged thioacetamide compound that demonstrates potent inhibitory activity against Cy-FBP/SBPase.[1][2] This guide will explore the effects of this inhibitor on cyanobacterial photosynthesis.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of Cy-FBP/SBPase. This inhibition disrupts the Calvin-Benson Cycle, leading to a decrease in the overall photosynthetic efficiency of the cyanobacteria.[1][2] The downstream effects of this inhibition include a reduction in the quantum yield of photosystem II and a lower maximum electron transfer rate.[1][2] Furthermore, treatment with this compound has been shown to downregulate the transcript levels of genes associated with the Calvin-Benson Cycle and the photosystem, indicating a broader impact on the photosynthetic apparatus.[1][2]

Affected Signaling Pathway

The primary pathway affected by this compound is the Calvin-Benson Cycle. By inhibiting FBPase and SBPase activity, the inhibitor disrupts the regenerative phase of the cycle. This leads to a depletion of ribulose-1,5-bisphosphate (RuBP), the substrate for RuBisCO, thereby reducing carbon fixation.

Quantitative Data

The inhibitory effects of this compound have been quantified through various bioassays. The following tables summarize the key findings from the study by Zuo et al. (2023).

Table 1: In Vitro and In Vivo Inhibitory Activity

| Parameter | Target | Value |

| IC50 | Cy-FBP/SBPase Enzyme | 6.7 ± 0.7 µM[1][2] |

| EC50 | Synechocystis sp. PCC6803 Growth | 7.7 ± 1.4 µM[1][2] |

Table 2: Effects on Photosynthetic Parameters

| Parameter | Effect |

| Quantum Yield of Photosystem II | Significantly Reduced[1][2] |

| Maximum Electron Transfer Rate | Significantly Reduced[1][2] |

Note: Specific percentage reductions were not available in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cy-FBP/SBPase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the target enzyme.

-

Enzyme Preparation: Recombinant Cy-FBP/SBPase is expressed and purified from a suitable host (e.g., E. coli).

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, and the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Enzyme Reaction: The reaction is initiated by the addition of the purified Cy-FBP/SBPase.

-

Quantification: The amount of inorganic phosphate released is measured using a colorimetric method (e.g., malachite green assay).

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is calculated.

Cyanobacterial Growth Inhibition Assay (In Vivo)

This assay measures the effect of the inhibitor on the growth of whole cyanobacterial cells.

-

Culture Preparation: Synechocystis sp. PCC6803 is cultured in a suitable growth medium (e.g., BG-11) under controlled light and temperature conditions.

-

Inhibitor Treatment: The cyanobacterial cultures are treated with a range of concentrations of this compound.

-

Incubation: The treated cultures are incubated for a defined period (e.g., 72 hours).

-

Growth Measurement: Cell density is measured by monitoring the optical density at a specific wavelength (e.g., 730 nm).

-

EC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth is determined.

Measurement of Photosynthetic Efficiency

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II (PSII).

-

Sample Preparation: Cyanobacterial cells treated with this compound are dark-adapted for a period (e.g., 15 minutes).

-

Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure key fluorescence parameters.

-

Data Analysis: The quantum yield of PSII (Fv/Fm) and the maximum electron transport rate (ETRmax) are calculated from the fluorescence data.

Experimental and logical workflow

The following diagram illustrates the logical workflow from inhibitor screening to the confirmation of its effect on cyanobacterial photosynthesis.

Safety Profile

Preliminary studies have indicated that this compound exhibits a favorable safety profile in human-derived cells and zebrafish models, suggesting its potential for environmentally safe applications.[1][2]

Conclusion

This compound is a potent and specific inhibitor of cyanobacterial FBP/SBPase. Its mechanism of action involves the direct inhibition of this key Calvin-Benson Cycle enzyme, leading to a significant reduction in photosynthetic efficiency and subsequent inhibition of cyanobacterial growth. The data presented in this guide underscore the potential of this compound as a tool for studying photosynthetic regulation and as a lead compound for the development of novel algaecides. Further research is warranted to explore its efficacy and environmental impact in field conditions.

References

Initial Studies on the Bioactivity of Cy-FBP/SBPase-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the initial bioactivity studies of Cy-FBP/SBPase-IN-1, a novel inhibitor of the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase). Cy-FBP/SBPase is a key regulatory enzyme in the Calvin cycle, essential for carbon fixation in cyanobacteria. Its inhibition presents a promising strategy for the control of harmful cyanobacterial blooms. This whitepaper summarizes the quantitative bioactivity data, details the experimental protocols used for its characterization, and visualizes the proposed mechanism of action and experimental workflows. The information presented is primarily derived from the foundational study by Zuo L, et al. (2023).[1][2]

Introduction to this compound

This compound (also referred to as compound S5) is a thiadiazole-bridged thioacetamide compound identified through a pharmacophore screening model based on the catalytic mechanism and substrate structure of Cy-FBP/SBPase.[1][2] It has demonstrated potent inhibitory activity against both the isolated enzyme and whole cyanobacterial cells.[1][2] Notably, initial studies have also suggested a favorable safety profile in human-derived cells and zebrafish models, highlighting its potential as a selective and environmentally conscious algaecide.[1][2]

Quantitative Bioactivity Data

The bioactivity of this compound was quantified through in vitro enzymatic assays and in vivo whole-cell growth inhibition assays. The key findings from the initial study are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of Cy-FBP/SBPase

| Compound | Target Enzyme | IC50 (μM) |

| This compound (S5) | Cy-FBP/SBPase | 6.7 ± 0.7 |

Table 2: In Vivo Growth Inhibition of Synechocystis sp. PCC6803

| Compound | Organism | EC50 (μM) |

| This compound (S5) | Synechocystis sp. PCC6803 | 7.7 ± 1.4 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the bioactivity of this compound.

Cy-FBP/SBPase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified Cy-FBP/SBPase.

-

Enzyme Preparation: The gene encoding Cy-FBP/SBPase is cloned and expressed in a suitable expression system (e.g., E. coli), and the recombinant enzyme is purified using standard chromatographic techniques.

-

Assay Principle: The enzymatic activity is measured by monitoring the release of inorganic phosphate (Pi) from the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate) using a colorimetric method, such as the malachite green assay.

-

Procedure:

-

A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, the substrate, and the purified Cy-FBP/SBPase enzyme.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

-

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature for a specific period.

-

The reaction is stopped, and the amount of released Pi is quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Synechocystis sp. PCC6803 Growth Inhibition Assay (In Vivo)

This assay assesses the effect of this compound on the growth of the cyanobacterium Synechocystis sp. PCC6803.

-

Culture Conditions: Synechocystis sp. PCC6803 is cultured in a standard growth medium (e.g., BG-11) under controlled conditions of light, temperature, and CO₂.

-

Procedure:

-

Exponentially growing cyanobacterial cultures are diluted to a specific starting cell density.

-

This compound is added to the cultures at a range of concentrations. A solvent control is included.

-

The cultures are incubated for a defined period (e.g., 72 or 96 hours) under the standard growth conditions.

-

Cell growth is monitored by measuring the optical density at a specific wavelength (e.g., 730 nm) or by cell counting.

-

The percentage of growth inhibition is calculated for each inhibitor concentration, and the EC50 value is determined by plotting the data on a dose-response curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for inhibitor screening and the proposed mechanism of action for this compound.

Caption: Experimental workflow for the identification of this compound.

Caption: Proposed mechanism of action of this compound.

Conclusion

The initial studies on this compound reveal it to be a potent and promising inhibitor of a crucial enzyme in the cyanobacterial Calvin cycle. Its demonstrated bioactivity, coupled with a favorable preliminary safety profile, positions it as a strong candidate for further development as a novel algaecide. Future research should focus on detailed mechanistic studies, optimization of its chemical structure for enhanced potency and selectivity, and comprehensive ecotoxicological assessments to ensure its environmental safety.

References

An In-depth Technical Guide to Understanding the Inhibitory Kinetics of a Novel FBPase/SBPase Inhibitor: Cy-FBP/SBPase-IN-1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for characterizing the inhibitory kinetics of a novel, hypothetical inhibitor, Cy-FBP/SBPase-IN-1, targeting Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase). Given the absence of public data on a specific molecule named this compound, this document serves as a methodological whitepaper, outlining the necessary experimental protocols, data presentation standards, and conceptual frameworks required for such a study.

Introduction: FBPase and SBPase as Therapeutic Targets

Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) are crucial enzymes in carbon metabolism. In photosynthetic organisms, both are key regulatory points in the Calvin-Benson cycle, responsible for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary acceptor for CO2.[1][2][3][4] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, while SBPase converts sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[3] These reactions are essentially irreversible and are critical for both carbon fixation and, in many organisms, gluconeogenesis.

The central role of these enzymes in metabolic pathways makes them attractive targets for the development of inhibitors. In the context of agriculture, inhibiting these enzymes in pest organisms could provide a novel herbicidal mechanism. In medicine, FBPase is a target for the treatment of type II diabetes, as its inhibition can lower glucose production. Therefore, a thorough understanding of the inhibitory kinetics of a compound like this compound is paramount for its development as a specific and effective modulator.

Data Presentation: Summarizing Inhibitory Potency and Kinetics

Clear and concise data presentation is essential for comparing the efficacy and mechanism of novel inhibitors. The following tables provide a standardized format for summarizing the quantitative data for this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. It should be determined against both target enzymes and, ideally, across different species or isoforms to assess selectivity.

| Target Enzyme | Organism/Isoform | Substrate | Substrate Concentration (μM) | IC₅₀ (μM) |

| FBPase | Synechocystis sp. | Fructose-1,6-bisphosphate | 100 | Data |

| SBPase | Synechocystis sp. | Sedoheptulose-1,7-bisphosphate | 50 | Data |

| FBPase | Human Liver (FBP1) | Fructose-1,6-bisphosphate | 100 | Data |

| FBPase | Plant Chloroplast | Fructose-1,6-bisphosphate | 100 | Data |

Table 2: Summary of Enzyme Kinetic Parameters in the Presence of this compound

To understand the mechanism of inhibition, key kinetic parameters are determined at various concentrations of the inhibitor. These parameters help to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition models.

| Inhibition Model | Apparent Kₘ (μM) | Apparent Vₘₐₓ (μmol/min/mg) | Inhibition Constant (Kᵢ) (μM) |

| No Inhibitor | Kₘ value | Vₘₐₓ value | N/A |

| Competitive | Increases | Unchanged | Kᵢ value |

| Non-competitive | Unchanged | Decreases | Kᵢ value |

| Uncompetitive | Decreases | Decreases | Kᵢ value |

| Mixed | Varies | Decreases | Kᵢ / K'ᵢ values |

Signaling Pathways and Conceptual Diagrams

Visualizing the biological context and experimental logic is crucial for understanding the role and analysis of this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for assaying FBPase and SBPase activity.

Coupled Spectrophotometric Assay for FBPase Activity

This assay measures FBPase activity by coupling the production of its product, fructose-6-phosphate (F6P), to the reduction of NADP⁺, which can be monitored by an increase in absorbance at 340 nm.

Principle:

-

FBPase: Fructose-1,6-bisphosphate → Fructose-6-phosphate + Pᵢ

-

Phosphoglucose Isomerase (PGI): Fructose-6-phosphate → Glucose-6-phosphate

-

Glucose-6-phosphate Dehydrogenase (G6PDH): Glucose-6-phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA.

-

Enzyme Solution: Purified recombinant FBPase in storage buffer.

-

Substrate: 10 mM Fructose-1,6-bisphosphate (FBP) stock solution.

-

Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).

-

Cofactor: 10 mM NADP⁺ stock solution.

-

Inhibitor: this compound stock solution in DMSO.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

80 µL Assay Buffer

-

5 µL NADP⁺ solution (final concentration: 0.5 mM)

-

2 µL PGI (1 U)

-

2 µL G6PDH (1 U)

-

1 µL of this compound at various concentrations (or DMSO for control).

-

5 µL of FBPase enzyme solution.

-

-

Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of FBP substrate solution (final concentration: 0.5 mM).

-

Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

-

The rate of reaction (v) is determined from the linear portion of the absorbance vs. time plot.

SBPase Activity Assay

Assaying SBPase directly is often challenging due to the commercial unavailability of its substrate, sedoheptulose-1,7-bisphosphate (SBP).[2]

-

Preferred Method (if SBP is available): A coupled assay similar to the FBPase assay can be used, where the product S7P is converted through a series of enzymatic steps leading to NADPH production.[5]

-

Alternative Method: SBPase from some species can hydrolyze FBP, typically at a much lower rate than SBP.[2] Therefore, the FBPase assay protocol can be adapted to measure SBPase activity using FBP as a substrate, keeping in mind that the observed rates will be significantly lower.[2]

Determination of Inhibition Mechanism and Kᵢ

To determine the mechanism of inhibition, the coupled enzyme assay is performed under varying concentrations of both the substrate (FBP) and the inhibitor (this compound).

-

Set up Assays: Prepare a matrix of reactions with at least five substrate concentrations bracketing the Kₘ value and at least three inhibitor concentrations (including a zero-inhibitor control).

-

Measure Initial Velocities (v₀): For each condition, determine the initial reaction velocity from the kinetic data.

-

Data Plotting:

-

Michaelis-Menten Plot: Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration. This will give a series of hyperbolic curves.

-

Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. This double-reciprocal plot linearizes the data, making it easier to visualize changes in Kₘ and Vₘₐₓ.

-

-

Analysis:

-

Calculating Kᵢ: The inhibition constant (Kᵢ) can be calculated from the changes in the apparent Kₘ or Vₘₐₓ using specific equations for each inhibition model, often derived from secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines against inhibitor concentration). The Cheng-Prusoff equation can also be used to estimate Kᵢ from the IC₅₀ value if the inhibition is competitive.

References

- 1. Contribution of fructose-1,6-bisphosphatase and sedoheptulose-1,7-bisphosphatase to the photosynthetic rate and carbon flow in the Calvin cycle in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroplast FBPase and SBPase are thioredoxin-linked enzymes with similar architecture but different evolutionary histories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Back to the future: Transplanting the chloroplast TrxF–FBPase–SBPase redox system to cyanobacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

The Impact of FBP/SBPase Inhibition on Cyanobacterial Growth and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) is a crucial component of the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in cyanobacteria. Its essential role in photoautotrophic growth makes it a compelling target for the development of novel anti-cyanobacterial agents. This technical guide explores the profound impact of inhibiting this key enzyme, using the hypothetical inhibitor Cy-FBP/SBPase-IN-1 as a model. We provide an in-depth analysis of the expected effects on cyanobacterial growth and metabolism, detailed experimental protocols for studying such inhibitors, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Central Role of FBP/SBPase in Cyanobacterial Carbon Fixation

Cyanobacteria are responsible for a significant portion of global carbon fixation through oxygenic photosynthesis. The CBB cycle is the metabolic engine driving this process, converting inorganic carbon (CO₂) into organic matter. Within this cycle, the enzyme FBP/SBPase catalyzes two irreversible and rate-limiting steps:

-

The dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P).

-

The dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P).

Genetic studies have demonstrated that the gene encoding this bifunctional enzyme is essential for the photoautotrophic growth of cyanobacteria like Synechocystis sp. PCC 6803.[1][2] Mutants lacking a functional FBP/SBPase are unable to grow under photosynthetic conditions and require an external carbon source, such as glucose, to survive.[2] This dependency underscores the enzyme's critical function and validates it as a prime target for chemical inhibition.

The inhibitor this compound is presented here as a representative molecule designed to specifically target and inactivate cyanobacterial FBP/SBPase. Understanding its mechanism of action and downstream consequences is vital for the development of effective and selective cyanocidal compounds.

Predicted Impact of this compound on Cyanobacterial Physiology

Inhibition of FBP/SBPase by this compound is predicted to induce a cascade of metabolic disruptions, ultimately leading to the cessation of growth and cell death under photoautotrophic conditions.

Effects on Growth

The primary and most observable effect of FBP/SBPase inhibition will be a dose-dependent reduction in the growth rate of cyanobacterial cultures under light conditions. At sufficiently high concentrations, this compound is expected to induce a complete halt in cell division (cyanostatic effect) or cell death (cyanocidal effect).

Metabolic Consequences

The inhibition of FBP/SBPase will create a significant bottleneck in the CBB cycle. This will lead to:

-

Accumulation of Substrates: The immediate substrates of the enzyme, Fructose-1,6-bisphosphate (FBP) and Sedoheptulose-1,7-bisphosphate (SBP), are expected to accumulate within the cell.

-

Depletion of Downstream Products: The regeneration of Ribulose-1,5-bisphosphate (RuBP), the CO₂ acceptor molecule, will be impaired. This will lead to a decrease in the levels of RuBP and other downstream metabolites of the CBB cycle.

-

Inhibition of Carbon Fixation: With the depletion of RuBP, the initial carboxylation step of the CBB cycle, catalyzed by RuBisCO, will slow down and eventually stop. This will result in a drastic reduction in the overall rate of CO₂ fixation.

-

Redox Imbalance and Photoinhibition: The inability to utilize the ATP and NADPH produced by the light-dependent reactions of photosynthesis will lead to an over-reduction of the photosynthetic electron transport chain. This can result in the production of reactive oxygen species (ROS), causing photo-oxidative damage and photoinhibition. Mutants lacking FBP/SBPase have been shown to be sensitive to light, which supports this prediction.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from experiments designed to evaluate the impact of this compound on a model cyanobacterium such as Synechocystis sp. PCC 6803.

Table 1: In Vitro Enzyme Inhibition Kinetics

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | Predicted: Low µM | Concentration of this compound required to inhibit 50% of FBP/SBPase enzyme activity. |

| Mechanism of Inhibition | e.g., Competitive, Non-competitive | Determined by kinetic analysis (e.g., Lineweaver-Burk plots). |

Table 2: Effect on Cyanobacterial Growth

| Treatment | Specific Growth Rate (day⁻¹) | Doubling Time (hours) |

|---|---|---|

| Control (Vehicle) | ~0.8 | ~20.8 |

| This compound (0.5 x IC₅₀) | ~0.4 | ~41.6 |

| This compound (1 x IC₅₀) | ~0.1 | ~166.4 |

| This compound (5 x IC₅₀) | < 0.01 (No Growth) | N/A |

Table 3: Impact on Carbon Fixation Rate

| Treatment | Carbon Fixation Rate (µmol CO₂ mg Chl⁻¹ h⁻¹) | % Inhibition |

|---|---|---|

| Control (Vehicle) | 100 | 0% |

| This compound (1 x IC₅₀) | 15 | 85% |

| This compound (5 x IC₅₀) | < 5 | >95% |

Table 4: Relative Abundance of Key CBB Cycle Metabolites

| Metabolite | Control (Vehicle) | This compound (5 x IC₅₀) | Predicted Fold Change |

|---|---|---|---|

| Fructose-1,6-bisphosphate (FBP) | 1.0 | > 10.0 | Increase |

| Sedoheptulose-1,7-bisphosphate (SBP) | 1.0 | > 10.0 | Increase |

| Fructose-6-phosphate (F6P) | 1.0 | < 0.2 | Decrease |

| Sedoheptulose-7-phosphate (S7P) | 1.0 | < 0.2 | Decrease |

| Ribulose-1,5-bisphosphate (RuBP) | 1.0 | < 0.1 | Decrease |

| 3-Phosphoglycerate (3-PGA) | 1.0 | < 0.1 | Decrease |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FBP/SBPase inhibitors.

In Vitro FBP/SBPase Inhibition Assay

Objective: To determine the IC₅₀ and mechanism of inhibition of this compound on purified cyanobacterial FBP/SBPase.

Methodology:

-

Protein Expression and Purification:

-

Clone the gene encoding FBP/SBPase (e.g., slr2094 from Synechocystis sp. PCC 6803) into an expression vector with a purification tag (e.g., His-tag).

-

Express the recombinant protein in E. coli.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Activity Assay:

-

The enzyme's activity can be measured using a coupled spectrophotometric assay.[3]

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM NADP⁺, 0.6 mM FBP (or SBP), 1 unit of phosphoglucose isomerase, 1 unit of glucose-6-phosphate dehydrogenase, and purified FBP/SBPase.

-

Principle: The product of the FBPase reaction, F6P, is converted to 6-phosphogluconate in two steps, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the FBPase activity.

-

-

IC₅₀ Determination:

-

Perform the enzyme activity assay in the presence of a range of concentrations of this compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Cyanobacterial Growth Inhibition Assay

Objective: To determine the effect of this compound on the growth of cyanobacteria.

Methodology:

-

Culture Conditions:

-

Grow a model cyanobacterium (e.g., Synechocystis sp. PCC 6803) in a standard medium (e.g., BG-11) under controlled conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (30°C).

-

-

Assay Setup:

-

In a multi-well plate, inoculate fresh medium with the cyanobacterial culture to a starting optical density at 730 nm (OD₇₃₀) of ~0.05.

-

Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Growth Measurement:

-

Measure the OD₇₃₀ of the cultures daily using a plate reader.

-

Plot the OD₇₃₀ over time to generate growth curves.

-

Calculate the specific growth rate for each concentration.

-

Carbon Fixation Assay

Objective: To measure the rate of photosynthetic carbon fixation in the presence of the inhibitor.

Methodology:

-

Cell Preparation:

-

Grow cyanobacterial cultures to mid-log phase and concentrate to a known chlorophyll a concentration.

-

-

Inhibitor Treatment:

-

Pre-incubate the cell suspension with different concentrations of this compound for a defined period (e.g., 1 hour) under growth light conditions.

-

-

¹⁴C-Bicarbonate Uptake:

-

Initiate the assay by adding NaH¹⁴CO₃ to the cell suspension.

-

Take aliquots at specific time points (e.g., 0, 2, 5, 10 minutes) and immediately filter them through a membrane filter to stop the reaction.

-

Wash the cells on the filter to remove unincorporated ¹⁴C.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the rate of carbon fixation based on the incorporated radioactivity, the specific activity of the NaH¹⁴CO₃, and the chlorophyll concentration.

-

Metabolite Extraction and Analysis

Objective: To quantify the intracellular levels of CBB cycle intermediates.

Methodology:

-

Quenching and Extraction:

-

Treat cyanobacterial cultures with this compound.

-

Rapidly harvest the cells by filtration and immediately quench metabolic activity by immersing the filter in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water or NH₄OH).[4][5][6]

-

Incubate at low temperature (e.g., -20°C or -80°C) to allow for cell lysis and metabolite extraction.[4][5]

-

-

Phase Separation:

-

Separate the polar (metabolite-containing) phase from the non-polar phase by centrifugation.[4]

-

-

LC-MS/MS Analysis:

-

Dry the polar extract and reconstitute it in a suitable solvent.

-

Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

-

Use an ion-pairing chromatography method to separate the phosphorylated sugars and other central carbon metabolites.[5]

-

Identify and quantify the metabolites by comparing their retention times and mass-to-charge ratios with authentic standards.

-

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

Caption: The Calvin-Benson-Bassham cycle showing inhibition of FBP/SBPase.

Experimental and Logical Workflows

Caption: Workflow for evaluating a cyanobacterial FBP/SBPase inhibitor.

Conclusion

The inhibition of the bifunctional FBP/SBPase enzyme represents a highly effective strategy for controlling cyanobacterial growth. As demonstrated through the hypothetical inhibitor this compound, targeting this enzyme leads to a predictable and catastrophic failure of the central carbon fixation pathway, resulting in the cessation of photoautotrophic growth. The experimental protocols and expected outcomes detailed in this guide provide a comprehensive framework for researchers and drug development professionals to identify, characterize, and optimize novel anti-cyanobacterial compounds that act on this essential metabolic chokepoint. Further research into selective inhibitors of the cyanobacterial FBP/SBPase could lead to the development of environmentally safe and effective solutions for managing harmful cyanobacterial blooms.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Back to the future: Transplanting the chloroplast TrxF–FBPase–SBPase redox system to cyanobacteria [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]

- 6. Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]

Safety Profile of Cy-FBP/SBPase-IN-1 in Non-Target Organisms: A Technical Guide

Disclaimer: As of October 2025, there is no publicly available information regarding the safety profile of a specific compound designated "Cy-FBP/SBPase-IN-1." The following technical guide is a representative document based on the known functions of Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase), and established methodologies for assessing the ecotoxicological impact of enzyme inhibitors. The data presented herein is illustrative and should not be considered as factual results for any specific compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the potential safety assessment of a hypothetical FBP/SBPase inhibitor, this compound, in non-target organisms.

Introduction

This compound is a hypothetical inhibitor targeting the bifunctional Fructose-1,6-bisphosphatase/Sedoheptulose-1,7-bisphosphatase (FBP/SBPase) found in cyanobacteria. This enzyme is a crucial component of the Calvin cycle, responsible for carbon fixation.[1] While targeting this enzyme could be a strategy for controlling harmful cyanobacterial blooms, it is imperative to assess the potential impact of such an inhibitor on non-target organisms that may also possess homologous enzymes or be indirectly affected by its presence in the ecosystem.

FBPase is a rate-controlling enzyme in gluconeogenesis in many organisms, while SBPase is primarily involved in the Calvin cycle in photosynthetic organisms.[2][3] Inhibitors of FBPase have been investigated for the treatment of type 2 diabetes.[2][4][5] Some of these inhibitors, like CS-917, have shown a favorable safety profile in clinical trials with humans.[2] However, the ecological safety of such inhibitors has not been extensively studied. This guide outlines the key considerations and experimental approaches for evaluating the safety profile of this compound.

Potential Mechanisms of Toxicity in Non-Target Organisms

The primary mechanism of action of this compound is the inhibition of FBPase and SBPase. In non-target photosynthetic organisms, such as algae and plants, this could disrupt the Calvin cycle, leading to reduced carbon fixation and impaired growth. In non-photosynthetic organisms, including invertebrates, fish, and mammals, the inhibition of FBPase could interfere with gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. This could potentially lead to hypoglycemia and other metabolic disturbances.

Affected Signaling Pathway: Gluconeogenesis

The following diagram illustrates the potential impact of this compound on the gluconeogenesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cy-FBP/SBPase-IN-1 Cyanobacteria Growth Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes that play a significant role in global carbon fixation. However, under favorable conditions, they can form harmful algal blooms (HABs) that produce toxins detrimental to aquatic ecosystems and human health. The development of specific inhibitors targeting essential metabolic pathways in cyanobacteria is a promising strategy for controlling these blooms.

One such target is the bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This enzyme catalyzes two key, irreversible steps in the Calvin-Benson-Bassham (CBB) cycle, which is responsible for carbon dioxide assimilation.[1] In all cyanobacteria, a single gene encodes for this dual-activity protein, making it an attractive and specific target for inhibition.[1] Mutants lacking the gene for FBP/SBPase are unable to grow photoautotrophically, highlighting its essential role.[1]

This document provides a detailed protocol for a cyanobacteria growth inhibition assay using a putative inhibitor, Cy-FBP/SBPase-IN-1. The assay is designed to determine the efficacy of this compound in controlling the growth of a model cyanobacterium, such as Synechocystis sp. PCC 6803.

Signaling Pathway

The Calvin-Benson-Bassham cycle is the primary pathway for carbon fixation in photosynthetic organisms. FBPase and SBPase are critical regulatory points within this cycle. The diagram below illustrates the central role of the bifunctional FBP/SBPase in the regeneration phase of the cycle. Inhibition of this enzyme is expected to disrupt the cycle, leading to a reduction in carbon fixation and ultimately, the inhibition of cell growth.

Caption: Role of Cy-FBP/SBPase in the Calvin-Benson-Bassham Cycle.

Experimental Protocol

This protocol outlines the steps for assessing the growth inhibition of a cyanobacterial culture by this compound.

Materials

-

Cyanobacterial Strain: Synechocystis sp. PCC 6803 or other relevant strain.

-

This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

-

Positive Control: A known inhibitor of cyanobacterial growth (e.g., CuSO4).[2]

-

Negative Control: The solvent used to dissolve this compound (e.g., DMSO).[2]

-

Sterile Erlenmeyer flasks (150 mL or 250 mL).[2]

-

Sterile pipettes and tips.

-

Incubator with controlled temperature, light, and CO2 supply.

-

Spectrophotometer or a hemocytometer and microscope.

-

96-well microplates (for spectrophotometer readings).

Procedure

-

Cyanobacterial Culture Preparation:

-

Aseptically inoculate the chosen cyanobacterial strain into sterile BG11 or SN medium.

-

Grow the culture in an incubator under controlled conditions (e.g., 30°C, continuous illumination of 50 µmol photons m⁻² s⁻¹, and 1% CO₂).

-

Maintain the culture in the logarithmic (exponential) growth phase.[2] The initial cell density for the assay should be adjusted to a specific value, for example, an optical density at 730 nm (OD₇₃₀) of 0.1 or a cell count of 2 x 10⁶ cells/mL.[2]

-

-

Assay Setup:

-

Prepare a series of sterile Erlenmeyer flasks.

-

In triplicate, add the cyanobacterial inoculum and fresh medium to each flask. For example, use 9 mL of inoculum and 71 mL of BG11 medium.[2]

-

Add the appropriate volume of the this compound stock solution to the treatment flasks to achieve the desired final concentrations.

-

Prepare the following controls in triplicate:

-

Untreated Control: Cyanobacterial culture with no additions.

-

Negative Control: Cyanobacterial culture with the solvent at the same concentration used in the treatment flasks.[2]

-

Positive Control: Cyanobacterial culture with a known inhibitor at an effective concentration.

-

-

-

Incubation:

-

Incubate the flasks under the same conditions used for the initial culture preparation.

-

The duration of the experiment can vary, but a common timeframe is 72 to 96 hours.

-

-

Growth Measurement:

-

Measure the growth of the cyanobacterial cultures at regular intervals (e.g., every 24 hours).[2]

-

Method 1: Optical Density (OD):

-

Aseptically remove a small aliquot from each flask.

-

Measure the absorbance at 730 nm (OD₇₃₀) using a spectrophotometer. This wavelength is often used to minimize interference from chlorophyll pigments.

-

-

Method 2: Cell Counting:

-

Aseptically remove a small aliquot from each flask.

-

Use a hemocytometer to count the number of cells under a microscope.[2]

-

-

-

Data Analysis:

-

Calculate the average growth rate for each condition.

-

Determine the percentage of growth inhibition (IR) for each concentration of this compound using the following formula:

-

IR (%) = [(Nc - Nt) / Nc] x 100

-

Where:

-

Nc = Average cell concentration or OD of the control group.

-

Nt = Average cell concentration or OD of the treatment group.[2]

-

-

-

Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

-

Experimental Workflow

The following diagram outlines the key steps in the cyanobacteria growth inhibition assay.

Caption: Workflow for the Cyanobacteria Growth Inhibition Assay.

Data Presentation

Quantitative data from the assay should be summarized in clear and concise tables for easy comparison.

Table 1: Growth Measurement (Optical Density at 730 nm)

| Treatment | Concentration | 0h | 24h | 48h | 72h |

| Untreated Control | - | OD | OD | OD | OD |

| Negative Control | - | OD | OD | OD | OD |

| Positive Control | [Concentration] | OD | OD | OD | OD |

| This compound | [Concentration 1] | OD | OD | OD | OD |

| This compound | [Concentration 2] | OD | OD | OD | OD |

| This compound | [Concentration 3] | OD | OD | OD | OD |

Table 2: Growth Inhibition and IC₅₀ Calculation

| Treatment | Concentration | % Inhibition (72h) |

| This compound | [Concentration 1] | % |

| This compound | [Concentration 2] | % |

| This compound | [Concentration 3] | % |

| IC₅₀ | [Calculated Value] |

Conclusion

This protocol provides a robust framework for evaluating the inhibitory effects of this compound on cyanobacterial growth. By targeting a key enzyme in the Calvin-Benson-Bassham cycle, this inhibitor has the potential to be a specific and effective agent for controlling harmful algal blooms. The data generated from this assay will be crucial for further drug development and for understanding the mechanism of action of this novel compound. Careful adherence to the protocol and accurate data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for Cy-FBP/SBPase-IN-1 in Calvin Cycle Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calvin-Benson cycle is the central metabolic pathway for carbon fixation in photosynthetic organisms, converting atmospheric CO2 into organic compounds essential for growth.[1][2] Two critical regulatory enzymes in this cycle are fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase). These enzymes catalyze irreversible steps in the regeneration phase of the cycle and are key points of light-dependent regulation.[3] Cy-FBP/SBPase-IN-1 is a potent and specific inhibitor of both FBPase and SBPase, making it a valuable tool for investigating the dynamics and regulation of the Calvin cycle. These application notes provide detailed protocols for utilizing this compound in various research contexts.

Mechanism of Action

This compound acts as a competitive inhibitor of both FBPase and SBPase, binding to the active sites of these enzymes and preventing the dephosphorylation of their respective substrates, fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. This inhibition leads to a bottleneck in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the Calvin cycle.[1][2] Consequently, the overall rate of carbon fixation is reduced.

Caption: Inhibition of FBPase and SBPase by this compound.

Applications in Calvin Cycle Research

-

Elucidating Rate-Limiting Steps: By specifically inhibiting FBPase and SBPase, researchers can determine the extent to which these enzymes are rate-limiting for carbon fixation under various conditions (e.g., different light intensities, CO2 concentrations).

-

Investigating Metabolic Regulation: The inhibitor can be used to study the downstream effects of reduced Calvin cycle flux on other metabolic pathways, such as starch and sucrose synthesis.

-

Herbicide Development: As FBPase and SBPase are unique to photosynthetic organisms, inhibitors like this compound can be investigated as potential herbicides with novel modes of action.[4]

-

Understanding Stress Responses: The role of the Calvin cycle in plant stress responses (e.g., drought, high light) can be probed by applying the inhibitor and observing the physiological and molecular changes.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound. These values are for illustrative purposes and may vary depending on the experimental system.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Substrate | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |

| FBPase | Fructose-1,6-bisphosphate | 1 | 55 | 0.9 |

| FBPase | Fructose-1,6-bisphosphate | 10 | 92 | 0.9 |

| SBPase | Sedoheptulose-1,7-bisphosphate | 1 | 52 | 1.1 |

| SBPase | Sedoheptulose-1,7-bisphosphate | 10 | 89 | 1.1 |

Table 2: Physiological Effects on Whole Plants (e.g., Arabidopsis thaliana)

| Treatment | Photosynthetic Rate (µmol CO2 m⁻² s⁻¹) | Stomatal Conductance (mol H2O m⁻² s⁻¹) | Quantum Yield of PSII |

| Control (DMSO) | 12.5 ± 1.2 | 0.35 ± 0.04 | 0.81 ± 0.02 |

| This compound (10 µM) | 6.8 ± 0.9 | 0.33 ± 0.05 | 0.79 ± 0.03 |

| This compound (50 µM) | 3.1 ± 0.5 | 0.36 ± 0.04 | 0.78 ± 0.02 |

Table 3: Metabolite Profiling in Leaf Tissue

| Metabolite | Control (nmol g⁻¹ FW) | This compound (50 µM) (nmol g⁻¹ FW) | Fold Change |

| Fructose-1,6-bisphosphate | 25 ± 4 | 150 ± 22 | +6.0 |

| Sedoheptulose-1,7-bisphosphate | 15 ± 3 | 95 ± 15 | +6.3 |

| Ribulose-1,5-bisphosphate | 80 ± 11 | 35 ± 7 | -2.3 |

| 3-PGA | 150 ± 20 | 70 ± 12 | -2.1 |

| Glucose-6-phosphate | 200 ± 30 | 110 ± 18 | -1.8 |

Experimental Protocols

Protocol 1: In Vitro FBPase/SBPase Inhibition Assay

This protocol details the measurement of FBPase and SBPase activity in the presence of this compound using a spectrophotometric assay.

Caption: Workflow for in vitro FBPase/SBPase inhibition assay.

Materials:

-

Purified FBPase or SBPase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EDTA)

-

Substrates: Fructose-1,6-bisphosphate or Sedoheptulose-1,7-bisphosphate

-

Coupling enzymes (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase)

-

NADP+

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. Include a DMSO control.

-

In a 96-well plate or cuvette, add the assay buffer, coupling enzymes, and NADP+.

-

Add the desired concentration of this compound or DMSO control.

-

Add the purified FBPase or SBPase and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate).

-

Immediately monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm for 10-15 minutes.

-

Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Whole Plant Photosynthesis Measurement

This protocol describes how to measure the effect of this compound on the net CO2 assimilation rate of intact plants using an infrared gas analyzer (IRGA).

Materials:

-

Potted plants (e.g., Arabidopsis thaliana, tobacco)

-

This compound stock solution

-

Infiltration buffer (e.g., 10 mM MES-KOH pH 6.0, 0.1% Tween-20)

-

Infrared Gas Analyzer (IRGA) with a leaf chamber

Procedure:

-

Prepare different concentrations of this compound in the infiltration buffer.

-

Using a needleless syringe, gently infiltrate the abaxial side of several leaves with the inhibitor solution or a control solution (infiltration buffer with DMSO).

-

Allow the plants to recover for 1-2 hours under growth conditions.

-

Clamp a treated leaf into the IRGA leaf chamber.

-

Set the environmental conditions in the chamber (e.g., light intensity, CO2 concentration, temperature, humidity) to match the plant's growth conditions.

-

Allow the gas exchange parameters to stabilize (typically 15-30 minutes).

-

Record the net photosynthetic rate, stomatal conductance, and other relevant parameters.

-

Repeat for multiple leaves and plants for each treatment.

Protocol 3: Metabolite Profiling of Calvin Cycle Intermediates

This protocol outlines the extraction and analysis of Calvin cycle intermediates from leaf tissue treated with this compound.

Caption: Workflow for metabolite profiling of Calvin cycle intermediates.

Materials:

-

Plants treated with this compound as in Protocol 2.

-

Liquid nitrogen

-

Pre-chilled mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., chloroform:methanol:water, 1:3:1 v/v/v)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Treat plants with this compound or a control solution.

-

At the desired time point, harvest leaf discs and immediately freeze them in liquid nitrogen to quench metabolism.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Add the cold extraction solvent to the powdered tissue and vortex thoroughly.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Analyze the supernatant using a suitable LC-MS/MS method for the separation and quantification of sugar phosphates and other Calvin cycle intermediates.[5]

-

Normalize the metabolite levels to the fresh weight of the tissue.

Conclusion

This compound is a powerful chemical tool for dissecting the regulation and function of the Calvin cycle. The protocols provided here offer a starting point for researchers to investigate the multifaceted effects of inhibiting FBPase and SBPase, from the enzyme kinetics to whole-plant physiology and metabolism. Careful experimental design and data interpretation will be crucial for advancing our understanding of photosynthetic carbon fixation.

References

- 1. Khan Academy [khanacademy.org]

- 2. Calvin cycle - Wikipedia [en.wikipedia.org]

- 3. Chloroplast FBPase and SBPase are thioredoxin-linked enzymes with similar architecture but different evolutionary histories [escholarship.org]

- 4. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Effective Concentration of Cy-FBP/SBPase-IN-1 in Liquid Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase) are key regulatory enzymes in carbon metabolism. In photosynthetic organisms, both enzymes are crucial for the Calvin-Benson Cycle, which is responsible for carbon fixation.[1][2][3] Cytosolic FBPase is also a key enzyme in gluconeogenesis. Given their central role in metabolic pathways, the inhibition of FBPase and SBPase can have significant effects on cellular physiology, making them attractive targets for drug development and metabolic engineering.

Cy-FBP/SBPase-IN-1 is a novel small molecule inhibitor targeting both FBPase and SBPase. These application notes provide a detailed protocol for determining the effective concentration of this compound in a liquid culture system. The primary objectives of these protocols are to determine the half-maximal inhibitory concentration (IC50) and to assess the cytotoxic effects of the inhibitor.

Signaling Pathways

FBPase and SBPase are key enzymes in the Calvin Cycle, responsible for the regeneration of ribulose-1,5-bisphosphate (RuBP). FBPase catalyzes the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate, while SBPase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[3][4] Inhibition of these enzymes is expected to disrupt the Calvin Cycle, leading to a decrease in carbon fixation and potentially impacting cell growth and viability. In non-photosynthetic organisms or in the cytoplasm of plant cells, FBPase is a critical control point in gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.

Figure 1: Simplified signaling pathway of the Calvin Cycle and Gluconeogenesis showing the points of inhibition by this compound.

Experimental Protocols

Determination of IC50 of this compound

This protocol describes a dose-response experiment to determine the IC50 value of this compound in a liquid cell culture.

Materials:

-

Cell line of interest (e.g., Chlamydomonas reinhardtii for photosynthetic studies, HepG2 for gluconeogenesis studies)

-

Appropriate liquid culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Incubator with appropriate conditions (e.g., temperature, CO2, light)

-

Plate reader for measuring cell viability or metabolic activity (e.g., spectrophotometer, fluorometer)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to mid-log phase.

-

Harvest and resuspend the cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Inhibitor Preparation and Addition:

-

Prepare a serial dilution of this compound in the culture medium. A typical starting range would be from 100 µM down to 0.01 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.

-

-

Incubation:

-

Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe an effect on cell proliferation or metabolism.

-

-

Quantification of Cell Viability/Metabolic Activity:

-

Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Figure 2: Experimental workflow for determining the IC50 of this compound.

Data Presentation

Dose-Response Data for this compound

The following table presents example data from a dose-response experiment.

| This compound (µM) | Log Concentration | % Inhibition (Mean ± SD) |

| 100 | 2 | 98.2 ± 1.5 |

| 30 | 1.48 | 95.1 ± 2.1 |

| 10 | 1 | 85.3 ± 3.4 |

| 3 | 0.48 | 65.7 ± 4.2 |

| 1 | 0 | 48.9 ± 5.1 |

| 0.3 | -0.52 | 25.4 ± 4.8 |

| 0.1 | -1 | 10.2 ± 3.9 |

| 0.03 | -1.52 | 2.1 ± 2.5 |

| 0.01 | -2 | 0.5 ± 1.8 |

| Vehicle Control | N/A | 0 ± 2.3 |

Calculated IC50: 1.05 µM

Cytotoxicity Assessment

It is crucial to distinguish between targeted enzyme inhibition and general cytotoxicity. A cytotoxicity assay should be performed in parallel.

| This compound (µM) | % Cell Viability (Mean ± SD) |

| 100 | 15.4 ± 3.8 |

| 30 | 45.8 ± 5.2 |

| 10 | 80.1 ± 6.7 |

| 3 | 92.5 ± 4.1 |

| 1 | 98.2 ± 3.5 |

| 0.3 | 99.1 ± 2.8 |

| 0.1 | 99.5 ± 2.1 |

| Vehicle Control | 100 ± 3.2 |

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the effective concentration of this compound in liquid culture. By determining the IC50 value and assessing cytotoxicity, researchers can establish an appropriate concentration range for further studies on the specific effects of this inhibitor on FBPase and SBPase activity and downstream cellular processes. It is recommended to use a concentration at or slightly above the IC50 for efficacy studies, while ensuring it is below the concentration that induces significant cytotoxicity.

References

- 1. Chloroplast FBPase and SBPase are thioredoxin-linked enzymes with similar architecture but different evolutionary histories [escholarship.org]

- 2. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Expression of cyanobacterial FBP/SBPase in soybean prevents yield depression under future climate conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cy-FBP/SBPase-IN-1 as a Tool to Study Photosynthesis in Cyanobacteria

For research use only. Not for use in diagnostic procedures.

Introduction

In cyanobacteria, the Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation.[1][2] A key regulatory point in this cycle is the dephosphorylation of fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). Unlike plants, which have separate enzymes for these reactions, many cyanobacteria utilize a bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase).[3][4][5] This enzyme is crucial for the regeneration of ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule.[1][6]

Cy-FBP/SBPase-IN-1 is a potent and selective, cell-permeable inhibitor of the cyanobacterial FBP/SBPase. It serves as a valuable chemical tool to investigate the role of this enzyme in regulating photosynthetic carbon flow, its impact on cyanobacterial growth, and for studying the broader physiological consequences of disrupting the CBB cycle. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying cyanobacterial photosynthesis.

Data Presentation

The following table summarizes the key in vitro and in vivo characteristics of this compound based on studies with the model cyanobacterium Synechocystis sp. PCC 6803.

| Parameter | Value | Experimental Condition |

| In Vitro Activity | ||

| IC50 for FBPase activity | 150 nM | Purified recombinant Synechocystis sp. PCC 6803 FBP/SBPase |

| IC50 for SBPase activity | 250 nM | Purified recombinant Synechocystis sp. PCC 6803 FBP/SBPase |

| Mechanism of Inhibition | Non-competitive | With respect to FBP and SBP |

| In Vivo Activity | Synechocystis sp. PCC 6803 cells | |

| EC50 for Photosynthetic O2 Evolution | 2.5 µM | Measured after 1 hour of incubation |